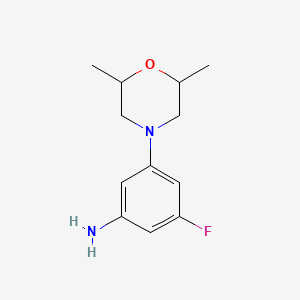

3-(2,6-Dimethylmorpholino)-5-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline” is an organic molecule that contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The morpholine ring is bonded to a fluorinated aniline group, which is a common motif in medicinal chemistry due to the influence of fluorine on the physical properties of molecules.

Aplicaciones Científicas De Investigación

1. Neurokinin-1 Receptor Antagonism

Research highlights the development of compounds with a structure related to 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline as potent neurokinin-1 (NK1) receptor antagonists. These compounds demonstrate high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, underscoring their potential for oral and intravenous clinical administration (Harrison et al., 2001).

2. Electrochemical Fluorination

Studies on the electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives, which are structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline, explore the yields of F-acid fluorides. These processes demonstrate how structural modifications impact the fluorination yield and the occurrence of isomerization during electrochemical treatments, revealing insights into the synthesis of fluorinated pharmaceuticals and agrochemicals (Takashi et al., 1998).

3. Fluorophores for Oligonucleotide Labeling

Research into novel fluorophores for labeling oligodeoxyribonucleotides demonstrates the utility of compounds like 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline in enhancing fluorescence signals and hybridization affinity. These findings are crucial for applications in molecular biology, including studies on gene expression and the development of fluorescent probes (Singh & Singh, 2007).

4. Anticancer Agent Development

The synthesis of α-aminophosphonate derivatives incorporating 2-oxoquinoline structures suggests the potential of 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline derivatives as anticancer agents. These compounds showed significant antitumor activities against various cancer cell lines, indicating their promise for therapeutic applications (Fang et al., 2016).

5. Organic Light-Emitting Diodes (OLEDs)

Investigations into homoleptic cyclometalated iridium complexes for red phosphorescence highlight the potential of related compounds in the development of efficient and pure-red emitting OLEDs. This research underlines the broader applicability of such compounds in materials science, specifically in the fabrication of display and lighting technologies (Tsuboyama et al., 2003).

Propiedades

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-10(13)3-11(14)5-12/h3-5,8-9H,6-7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTPWEHIPGJMBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)](/img/structure/B569396.png)

![L-Alanine, N-methyl-N-[(methylamino)carbonyl]- (9CI)](/img/no-structure.png)

![1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride](/img/structure/B569407.png)

![[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B569410.png)

![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)